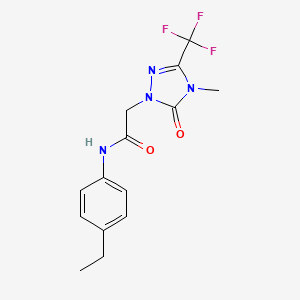

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a triazolone-based acetamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the triazolone ring and a 4-ethylphenyl group attached via an acetamide linkage. This compound shares structural motifs common in agrochemicals and pharmaceuticals, particularly in ligands targeting insect olfactory receptors (Orco) or enzyme inhibitors .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2/c1-3-9-4-6-10(7-5-9)18-11(22)8-21-13(23)20(2)12(19-21)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQVMCAOMOUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with a complex structure that includes a triazole moiety. Its molecular formula is C14H15F3N4O2, and it has a molecular weight of 328.295 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

General Biological Properties

Compounds containing triazole derivatives are known for their diverse biological activities. Triazoles have been reported to exhibit antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The specific compound has shown promise in various assays, indicating its potential as a lead compound for drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with target enzymes through hydrogen bonding and halogen bonding interactions. This interaction can lead to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human cervical cancer (HeLa) cells. The IC50 values suggest moderate potency, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Activity : Similar triazole compounds have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. While specific data on this compound's antimicrobial activity is limited, its structural similarities to known active compounds suggest potential efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship of triazole compounds indicates that modifications to the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. For instance:

- Trifluoromethyl Group : Increases lipophilicity and improves binding affinity to target proteins.

- Phenyl Substituents : Varied substitutions on the phenyl ring can modulate cytotoxicity and selectivity towards specific cancer cell lines.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 328.295 . It falls under the category of triazole derivatives, which have garnered interest for their potential therapeutic applications .

Triazole Derivatives and Biological Activities

Triazole derivatives, including 1,2,4-triazole, exhibit a wide array of biological activities, suggesting their potential therapeutic use .

Available Data

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, the broader context of triazole-bearing molecules and related compounds can provide insight.

Thiazole as Treatment Drugs

Thiazoles have been explored for their anticonvulsant properties . Several thiazole-integrated compounds have demonstrated anticonvulsant activity in studies, with some showing strong action in seizure models . Certain novel thiazole-linked compounds have also shown anti-MES and anti-scPTZ responses . Additionally, some substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity comparable to standard drugs .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Trifluoromethyl vs. Sulfanyl Linkers : The target compound’s trifluoromethyl group may enhance oxidative stability compared to sulfanyl-containing analogs like VUAA-1 and OLC-12, which are prone to metabolic cleavage .

- Heterocyclic Diversity : Compound 51 () replaces the triazolone with a triazole ring and introduces a phenylthio group, altering electronic properties and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.